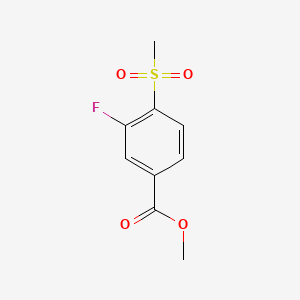

Methyl 3-fluoro-4-(methylsulfonyl)benzoate

Descripción general

Descripción

Methyl 3-fluoro-4-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H9FO4S It is a derivative of benzoic acid, featuring a fluorine atom and a methylsulfonyl group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-(methylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-(methylsulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-fluoro-4-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The methylsulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.

Reduction: Methyl 3-fluoro-4-methylbenzoate.

Oxidation: Sulfone derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that Methyl 3-fluoro-4-(methylsulfonyl)benzoate exhibits promising antimicrobial properties. Its structure allows for enhanced binding to biological targets, potentially leading to new antimicrobial agents. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects. Preliminary investigations suggest that it may modulate inflammatory pathways, making it a candidate for the development of treatments for inflammatory diseases such as arthritis or asthma.

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of 3-fluoro-4-(methylsulfonyl)benzoic acid with methanol, using strong acid catalysts like sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete conversion.

Materials Science Applications

Polymer Chemistry : this compound can serve as a monomer in the synthesis of novel polymers with tailored properties. The incorporation of fluorine and sulfonyl groups can enhance thermal stability and chemical resistance, making these materials suitable for high-performance applications.

Coatings and Adhesives : The compound's unique chemical properties allow it to be used in formulating specialized coatings and adhesives that require high durability and resistance to environmental factors. Its ability to modify surface properties makes it valuable in industrial applications.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of this compound against various bacterial strains.

- Methods : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.

-

Polymer Development Research :

- Objective : To explore the incorporation of this compound into polymer matrices.

- Methods : Various polymerization techniques were applied, including radical polymerization.

- Results : Polymers exhibited enhanced mechanical properties and thermal stability compared to control samples without the compound.

Mecanismo De Acción

The mechanism of action of methyl 3-fluoro-4-(methylsulfonyl)benzoate depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom and methylsulfonyl group can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-fluorobenzoate

- Methyl 4-(trifluoromethyl)benzoate

- Methyl 3-fluoro-4-methylbenzoate

Uniqueness

Methyl 3-fluoro-4-(methylsulfonyl)benzoate is unique due to the presence of both a fluorine atom and a methylsulfonyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Actividad Biológica

Methyl 3-fluoro-4-(methylsulfonyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the meta position and a methylsulfonyl group at the para position of the benzoate structure. Its molecular formula is , with a molecular weight of approximately 232.23 g/mol. The unique substituents on the benzene ring contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and microbial resistance .

- Receptor Binding : The compound's structural features enhance its binding affinity to certain receptors, which may lead to modulation of signaling pathways relevant to disease states.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic functions.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Cytotoxicity Against Cancer Cells

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have revealed its potential as an anticancer agent. The compound has been shown to induce apoptosis in specific cancer cell lines, indicating its ability to trigger programmed cell death .

Case Studies and Research Findings

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Investigations into its bioavailability, toxicity profiles, and long-term effects are essential for assessing its viability as a therapeutic agent. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy against targeted biological pathways.

Propiedades

IUPAC Name |

methyl 3-fluoro-4-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDGZYOVJKPTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693814 | |

| Record name | Methyl 3-fluoro-4-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215074-49-9 | |

| Record name | Methyl 3-fluoro-4-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.